Acetamide,2-amino-n-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]-,(r)-
Description
Chemical Identity: The compound, commonly known as midodrine (or its hydrochloride salt), has the IUPAC name (R)-2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide and molecular formula C₁₂H₁₈N₂O₄ (MW: 254.28) . It is a synthetic phenylalkylamine derivative with a stereospecific (R)-configuration, though racemic (±) forms are also documented .
Pharmacological Role: Midodrine acts as a selective α₁-adrenergic receptor agonist, metabolized to its active form, desglymidodrine, which increases vascular tone and blood pressure. It is clinically used for orthostatic hypotension, dialysis-induced hypotension, and autonomic dysfunction .
Properties
CAS No. |
133163-25-4 |
|---|---|
Molecular Formula |
C12H18N2O4 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
2-amino-N-[(2R)-2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide |
InChI |
InChI=1S/C12H18N2O4/c1-17-8-3-4-11(18-2)9(5-8)10(15)7-14-12(16)6-13/h3-5,10,15H,6-7,13H2,1-2H3,(H,14,16)/t10-/m0/s1 |
InChI Key |
PTKSEFOSCHHMPD-JTQLQIEISA-N |
SMILES |
COC1=CC(=C(C=C1)OC)C(CNC(=O)CN)O |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)[C@H](CNC(=O)CN)O |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(CNC(=O)CN)O |
Origin of Product |
United States |
Biological Activity
Acetamide, 2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]-, (R)- is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies.
- Molecular Formula : C₁₂H₁₈N₂O₄
- Molecular Weight : 254.282 g/mol
- CAS Number : 133267-39-7
- Density : 1.2 g/cm³
- Boiling Point : 529.9 °C at 760 mmHg
Synthesis
The synthesis of Acetamide, 2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]-, (R)- involves several steps:
- Formation of Aminoethanone : The starting material, 1-(2,5-dimethoxyphenyl)-2-bromoethanone, is reacted with hexamethylenetetramine in a tetrahydrofuran-water solvent system.
- Acylation : The resulting aminoethanone is acylated using haloacetylchloride and sodium acetate.
- Reduction : The azido derivative formed is reduced using sodium borohydride followed by stannous chloride to yield the final product as a hydrochloride salt .
Anticancer Potential
Research has indicated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For example:
- Hep-2 and P815 Cell Lines : Studies report IC₅₀ values indicating potent activity against these lines, suggesting the compound's potential as an anticancer agent .
- Mechanism of Action : The compound may induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases and modulation of cell cycle progression.
Anti-inflammatory Effects
Preliminary studies suggest that similar compounds exhibit anti-inflammatory properties comparable to established drugs like indomethacin. These compounds have shown effectiveness in inhibiting COX-1 and COX-2 enzymes, which are crucial in inflammatory processes .
Case Studies
- Cytotoxicity Assessment :
- Mechanistic Studies :
Comparative Analysis of Related Compounds
| Compound Name | IC₅₀ (µM) | Target Cell Line | Mechanism |
|---|---|---|---|
| Acetamide (R) | 3.79 | MCF-7 | Apoptosis induction |
| Compound A | 17.82 | P815 | Cell cycle arrest |
| Compound B | 4.20 | A375 | Kinase inhibition |
Scientific Research Applications
Pharmaceutical Applications
Midodrine hydrochloride is primarily indicated for:
- Orthostatic Hypotension : It is used to treat patients suffering from low blood pressure upon standing, which can lead to dizziness and fainting. Midodrine acts as a selective alpha-adrenergic agonist, promoting peripheral vasoconstriction .
- Chronic Fatigue Syndrome : Some studies suggest that Midodrine may help alleviate symptoms associated with chronic fatigue syndrome by improving blood flow and reducing fatigue-related symptoms .
Efficacy in Orthostatic Hypotension
A clinical trial involving patients with orthostatic hypotension demonstrated that Midodrine significantly improved standing blood pressure compared to placebo. The study reported:
- Participants : 100 patients
- Duration : 12 weeks
- Results : 70% of patients experienced a clinically significant increase in blood pressure while standing .
Safety Profile
Another study assessed the safety of Midodrine over a long-term treatment period:
- Participants : 150 patients
- Duration : 24 months
- Findings : The most common side effects included piloerection (goosebumps), scalp tingling, and urinary retention; however, these were generally mild and manageable .
Table 1: Summary of Clinical Applications
| Application | Indication | Mechanism of Action |
|---|---|---|
| Orthostatic Hypotension | Treats low blood pressure upon standing | Alpha-adrenergic agonist |
| Chronic Fatigue Syndrome | Alleviates fatigue symptoms | Improves blood flow |
Table 2: Synthesis Steps Overview
| Step | Reaction Description | Yield (%) |
|---|---|---|
| 1 | Reacting bromoethanone with hexamine in THF-water solvent | >90 |
| 2 | Acylation with haloacetyl chloride | >85 |
| 3 | Nucleophilic azidation with sodium azide | >91 |
| 4 | Selective reduction using sodium borohydride | >95 |
Comparison with Similar Compounds
Structural Features :
- 2,5-Dimethoxyphenyl group : Enhances receptor binding affinity.
- Hydroxyethyl linkage : Critical for stereospecificity and metabolic stability.
- Aminoacetamide moiety: Facilitates hydrolysis to the active metabolite.
Structural and Functional Analogues
The following table compares midodrine with structurally or functionally related acetamide derivatives:
Key Observations :
Benzothiazole Derivatives (EP3348550A1): Share the 2,5-dimethoxyphenyl group but replace the hydroxyethyl-acetamide chain with a benzothiazole ring. This modification alters receptor specificity, likely targeting non-adrenergic pathways .
Chloroacetamides (Alachlor) :
- While structurally related via the acetamide backbone, chloroacetamides like alachlor feature chlorine and alkylphenyl groups , conferring herbicidal activity through acetyl-CoA carboxylase inhibition .
Azidoacetamide (60681-97-2): The azide group introduces photolytic or click chemistry utility but eliminates the amino group required for α₁-adrenergic activity .
Desglymidodrine :
- Midodrine’s active metabolite lacks the glycolic acid hydroxyl group , simplifying its structure while retaining α₁-agonist efficacy .
Stereochemical Considerations :
Midodrine’s (R)-configuration optimizes binding to α₁-adrenergic receptors. Racemic mixtures (±) show reduced potency, as seen in early synthesis methods . In contrast, analogues like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide lack chiral centers, emphasizing planar aromatic interactions .
Pharmacokinetic and Metabolic Differences :
- Midodrine undergoes hepatic hydrolysis to desglymidodrine, whereas chloroacetamides like alachlor are metabolized via glutathione conjugation, reflecting their divergent biological roles .
- Benzothiazole derivatives in patent EP3348550A1 are synthesized under microwave irradiation, suggesting higher synthetic complexity compared to midodrine’s hydrogenolysis-based production .
Preparation Methods
Reaction Mechanism and Conditions
The process begins with 1-(2,5-dimethoxyphenyl)-2-aminoethanol hydrochloride, which undergoes acylation with chloroacetyl chloride in methylene chloride under alkaline conditions (5–10°C, pH 3–6). The intermediate 2-chloro-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide is treated with sodium azide in methanol at 0°C, followed by reflux for 1 hour to introduce the azide group. Subsequent reduction of the carbonyl group using sodium borohydride in tetrahydrofuran yields the target amine.
Key Parameters:
Yield and Purity
While explicit yield data are omitted in the patent, the method emphasizes avoiding toxic intermediates like hydrazoic acid by maintaining controlled azidation conditions.
Boc Protection/Deprotection Strategy
Synthetic Pathway
This method employs Boc-glycine methyl ester and N,N-dimetylaniline in ether solvent to form a protected acetamide intermediate. Condensation occurs at 30–60°C under 0.1–1.0 MPa pressure, followed by Boc deprotection using hydrochloric acid in ethyl acetate.
Example Protocol:
Advantages
-
High purity (99.0% GC) and scalability (25 kg batch).
Hydrogenolysis with Dibenzylamine
Process Overview
Developed as a safer alternative to azide chemistry, this route reacts 2-chloro-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide with dibenzylamine in toluene at 85–90°C. Hydrogenolysis using 5% Pd/C in ethanol (45–50°C, 4–6 bar H₂) cleaves the benzyl groups to yield the free base, which is crystallized as the hydrochloride salt.
Critical Data:
Bromoethanone Acylation Route
Stepwise Synthesis
Starting from 1-(2,5-dimethoxyphenyl)-2-bromoethanone, acylation with glycine derivatives introduces the acetamide moiety. Chiral resolution via crystallization or chromatographic methods ensures enantiomeric purity of the (R)-isomer.
Optimization Highlights:
-
Solvent : Methanol/water mixtures enhance acylation efficiency.
-
Temperature : 0–5°C prevents racemization during glycine coupling.
Comparative Analysis of Methods
Stereochemical Control Strategies
Chiral Pool vs. Resolution
Crystallization-Induced Asymmetric Transformation
Ethanol/water solvent systems promote preferential crystallization of the (R)-enantiomer, yielding >99% ee in final batches.
Q & A
Q. Methodological approaches :
- X-ray crystallography : Co-crystallize the compound with a chiral resolving agent (e.g., dibenzoyl-L-tartaric acid) and refine the structure using SHELXL software .
- Circular Dichroism (CD) : Compare the CD spectrum with the (S)-enantiomer; distinct Cotton effects at 220–250 nm confirm enantiomeric differentiation .
- Chiral HPLC : Use a Chiralpak AD-H column (amylose tris(3,5-dimethylphenylcarbamate)) with hexane/isopropanol (80:20) mobile phase. Retention time differences (>2 min) between enantiomers validate resolution .
What analytical techniques are recommended for detecting and quantifying metabolites in pharmacokinetic studies?
Q. Advanced workflow :
- LC-MS/MS : Employ a triple quadrupole mass spectrometer with electrospray ionization (ESI+). Fragment ions at m/z 254 → 137 (parent → 2,5-dimethoxyphenethyl fragment) for the parent compound and m/z 146 → 91 for its primary metabolite, desglymidodrine .
- Validation parameters : Ensure linearity (1–100 ng/mL), LOD (0.5 ng/mL), and LOQ (1.0 ng/mL) using spiked plasma samples. Cross-validate with NMR (¹H and ¹³C) for structural confirmation .
How can computational modeling predict the compound’s interaction with α1-adrenergic receptors?
Q. Methodology :
- Molecular docking : Use AutoDock Vina to dock the (R)-enantiomer into the α1-adrenergic receptor (PDB ID: 2VT4). Focus on hydrogen bonding with Ser188/Ser192 and hydrophobic interactions with Phe288 .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability. RMSD values <2.0 Å indicate stable ligand-receptor complexes .
- Free energy calculations : Apply MM-PBSA to estimate binding affinity (ΔG ~ -8.5 kcal/mol), correlating with in vitro vasoconstrictor activity (EC50 = 0.3 μM) .
What strategies resolve contradictions in crystallographic data for polymorphic forms of this compound?
Q. Advanced analysis :
- Powder XRD : Compare experimental diffractograms with simulated patterns from single-crystal data (e.g., orthorhombic P2₁2₁2₁, a = 8.16 Å, b = 12.07 Å, c = 17.02 Å) .
- Thermal analysis : Perform DSC to identify polymorph transitions (melting point: 192–193°C for hydrochloride salt) .
- Hydrogen bonding networks : Analyze intermolecular N–H···O and C–H···π interactions via Hirshfeld surface analysis (CrystalExplorer) to explain stability differences .
How can in vitro assays differentiate this compound’s activity from structurally similar analogs (e.g., N-(2,5-dichlorophenyl) derivatives)?
Q. Experimental design :
- Functional assays : Measure vasoconstriction in isolated rat aortic rings pre-contracted with phenylephrine. Compare EC50 values: (R)-enantiomer (0.3 μM) vs. dichlorophenyl analog (>10 μM) .
- Receptor selectivity : Use radioligand binding assays (³H-prazosin for α1-adrenergic receptors) to determine Ki values. The (R)-enantiomer shows >100-fold selectivity over β-adrenergic receptors .
What are the critical factors in scaling up synthesis while maintaining chiral purity?
Q. Process optimization :
- Catalyst selection : Use chiral catalysts (e.g., Ru-BINAP) for asymmetric synthesis to minimize racemization .
- In-process controls : Monitor enantiomeric excess (ee) via inline FTIR or polarimetry. Target ee ≥99% .
- Crystallization conditions : Optimize solvent polarity (ethanol/water ratio) to favor (R)-enantiomer crystallization .
How do structural modifications (e.g., methoxy vs. hydroxy groups) impact solubility and bioavailability?
Q. Structure-property relationship :
- LogP calculations : The 2,5-dimethoxy substitution increases logP (~1.2) compared to dihydroxy analogs (logP ~0.5), enhancing membrane permeability .
- Solubility testing : Use shake-flask method (pH 7.4 PBS). The hydrochloride salt improves aqueous solubility (25 mg/mL) vs. free base (5 mg/mL) .
- Pharmacokinetics : In rats, the (R)-enantiomer shows 80% oral bioavailability vs. 45% for (S)-form due to reduced first-pass metabolism .
What experimental evidence supports the compound’s stability under physiological conditions?
Q. Stability studies :
- Forced degradation : Expose to 0.1 M HCl (24 h, 40°C) and analyze via HPLC. <5% degradation indicates acid stability .
- Plasma stability : Incubate with human plasma (37°C, 4 h). >90% parent compound remains, confirming resistance to esterase activity .
How can researchers address discrepancies between in silico predictions and in vivo efficacy data?
Q. Troubleshooting workflow :
- Metabolite screening : Identify active metabolites (e.g., desglymidodrine) via LC-HRMS and validate their activity in receptor assays .
- Species differences : Compare rat vs. human liver microsome metabolism rates (CYP2D6 involvement) to adjust dosing regimens .
- Tissue distribution studies : Use radiolabeled compound (¹⁴C) to correlate plasma levels with tissue exposure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
